Product packaging for Methyl 2-(azidomethyl)hex-2-enoate(Cat. No.:CAS No. 918156-00-0)

Methyl 2-(azidomethyl)hex-2-enoate

Cat. No.: B12606239
CAS No.: 918156-00-0
M. Wt: 183.21 g/mol
InChI Key: MVMYVLLMTNGKGJ-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)hex-2-enoate (CAS 218301-57-6) is a specialty organic compound that features both an azide functional group and a conjugated ester within its molecular structure. With a molecular formula of C 8 H 13 N 3 O 2 , this reagent is primarily valued in research for its potential application in click chemistry, specifically serving as a dipole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole linkages. This makes it a promising building block for the synthesis of more complex molecules, including polymers, dendrimers, and bioconjugates. The presence of the hex-2-enoate backbone suggests potential utility in creating compounds with specific stereochemistry or for further functionalization at the double bond. Researchers can leverage this chemical in medicinal chemistry for probe development and in materials science. It is supplied as a For Research Use Only (RUO) product and must not be used for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O2 B12606239 Methyl 2-(azidomethyl)hex-2-enoate CAS No. 918156-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918156-00-0

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(azidomethyl)hex-2-enoate

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-7(6-10-11-9)8(12)13-2/h5H,3-4,6H2,1-2H3

InChI Key

MVMYVLLMTNGKGJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CN=[N+]=[N-])C(=O)OC

Origin of Product

United States

Strategic Importance of Azide Ester Alkene Scaffolds in Modern Organic Chemistry

The combination of an azide (B81097), an ester, and an alkene within a single molecular framework, known as an azide-ester-alkene scaffold, holds significant strategic value in modern organic chemistry. Alkenes, hydrocarbons with at least one carbon-carbon double bond, are fundamental starting materials for a wide range of chemical transformations. taylorandfrancis.com Their reactivity is largely due to the electron-rich nature of the double bond, making them susceptible to attack by electrophiles. numberanalytics.com The presence and nature of substituent groups attached to the double bond can significantly influence the alkene's reactivity. numberanalytics.com

Organic azides are crucial in various fields, including synthetic chemistry, chemical biology, and drug discovery, primarily because they provide an efficient way to introduce a nitrogen-containing group into organic compounds. acs.org The azide group can be readily transformed into other important functional groups, such as amines, or participate in powerful reactions like "click chemistry."

The ester functional group further enhances the synthetic utility of the scaffold. Esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or react with organometallic reagents to form new carbon-carbon bonds. This versatility allows for a wide array of molecular modifications.

The strategic advantage of the azide-ester-alkene scaffold lies in the orthogonal reactivity of its three functional groups. This means that each group can be selectively reacted without affecting the others, enabling chemists to build complex molecular architectures in a controlled and stepwise manner. This "step economy" is a key principle of modern synthesis, aiming to create intricate molecules in the fewest possible steps. rsc.org

Overview of Methyl 2 Azidomethyl Hex 2 Enoate As a Versatile Synthetic Intermediate

Methyl 2-(azidomethyl)hex-2-enoate serves as a prime example of a versatile synthetic intermediate. Its structure contains the three key functional groups—azide (B81097), ester, and alkene—positioned in a way that allows for diverse and predictable reactivity.

The synthesis of related structures, such as methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, often involves the reaction of an aldehyde with methyl azidoacetate in the presence of a base. orgsyn.org This type of reaction, known as a Knoevenagel condensation, is a common method for forming carbon-carbon double bonds. The resulting α,β-unsaturated ester is then poised for a variety of subsequent transformations.

The alkene portion of this compound can undergo a range of addition reactions. For instance, it can be hydrogenated to the corresponding saturated ester, or it can react with electrophiles like halogens or peroxy acids. The azide group is a particularly powerful handle for introducing nitrogen. It can be reduced to a primary amine, which is a common functional group in pharmaceuticals and biologically active molecules. Alternatively, the azide can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. nih.gov The methyl ester can be hydrolyzed, reduced, or engaged in transesterification reactions to further modify the molecular structure.

The following table summarizes the key properties and potential transformations of the functional groups in this compound:

Functional GroupKey PropertiesPotential Transformations
Alkene Electron-rich double bondHydrogenation, Halogenation, Epoxidation, Ozonolysis numberanalytics.com
Azide Nitrogen source, "Click" handleReduction to amine, [3+2] Cycloaddition (e.g., CuAAC) acs.orgnih.gov
Methyl Ester Carbonyl groupHydrolysis to carboxylic acid, Reduction to alcohol, Transesterification

Applications of Methyl 2 Azidomethyl Hex 2 Enoate As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Compounds

The presence of the azide (B81097) group in methyl 2-(azidomethyl)hex-2-enoate makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Triazole-Based Scaffolds

The azide functionality of this compound allows it to readily participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form 1,2,3-triazoles. nih.govresearchgate.net This "click chemistry" approach is renowned for its high efficiency, mild reaction conditions, and broad substrate scope. By reacting this compound with a variety of terminal or internal alkynes, a diverse library of triazole-containing molecules can be synthesized. These triazole rings can serve as stable linkers in larger molecules or as the core of new bioactive compounds. The general scheme for the CuAAC reaction involving this compound is depicted below:

Table 1: Representative Examples of Triazole Synthesis via CuAAC

Alkyne Reactant Catalyst Solvent Product
Phenylacetylene Cu(I) source (e.g., CuSO₄/sodium ascorbate) t-BuOH/H₂O Methyl 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)hex-2-enoate
Propargyl alcohol Cu(I) source various Methyl 2-((1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)methyl)hex-2-enoate

Formation of Pyrrolidine (B122466) and Pyrrole (B145914) Derivatives via Intramolecular Cyclization

The dual functionality of this compound also opens up pathways for the synthesis of other important nitrogen heterocycles, such as pyrrolidines and pyrroles, through intramolecular cyclization reactions. rsc.orgrsc.org For instance, under appropriate conditions, the azide can be reduced to an amine, which can then undergo an intramolecular Michael addition to the α,β-unsaturated ester, leading to the formation of a pyrrolidinone ring system. Alternatively, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or other cyclization pathways to yield pyrrole or pyrrolidine derivatives. The specific reaction conditions and the nature of the substituents on the hexenoate backbone would dictate the final product. rsc.org

Preparation of Structurally Constrained Peptide Analogs and Amino Acid Derivatives

The incorporation of non-natural amino acids and peptide mimics is a crucial strategy in medicinal chemistry to develop peptides with enhanced stability, bioavailability, and biological activity. This compound can serve as a valuable precursor for the synthesis of unique α-amino acid derivatives and structurally constrained peptide analogs. nih.govmetu.edu.trrsc.org

The reduction of the azide group to a primary amine, followed by hydrolysis of the methyl ester, would yield an unnatural amino acid with a hexyl side chain. Furthermore, the double bond within the hexenoate backbone provides a handle for further functionalization or for creating conformational constraints within a peptide sequence. For example, the double bond could be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit improved receptor binding and resistance to enzymatic degradation.

Table 2: Potential Amino Acid Derivatives from this compound

Reaction Sequence Resulting Amino Acid Derivative Key Features
1. Azide reduction (e.g., H₂/Pd) 2. Ester hydrolysis 2-Amino-3-propylhex-4-enoic acid Unnatural amino acid with an unsaturated side chain
1. Epoxidation of double bond 2. Azide reduction 3. Ester hydrolysis 2-Amino-3-(1,2-epoxypropyl)hexanoic acid Contains a reactive epoxide for further modification

Functionalization of Complex Molecules and Bioconjugation Strategies

The azide group of this compound is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. researchgate.net This makes it an ideal tool for the functionalization of complex biomolecules such as proteins, nucleic acids, and carbohydrates. Through click chemistry, this compound can be used to attach reporter molecules (e.g., fluorescent dyes), imaging agents, or drug payloads to biological targets. metu.edu.tr The α,β-unsaturated ester moiety can also be exploited for bioconjugation through Michael addition with thiol groups present in cysteine residues of proteins.

Potential in Polymer Chemistry and Advanced Materials Science (e.g., as a monomer for functional polymers)

The presence of a polymerizable double bond in this compound makes it a promising monomer for the synthesis of functional polymers. ontosight.aiessentialchemicalindustry.orgresearchgate.net Through free-radical or controlled radical polymerization techniques, polymers with pendant azide groups can be prepared. These azide-functionalized polymers can then be further modified using click chemistry to introduce a wide range of functionalities, leading to the creation of advanced materials with tailored properties. For example, these polymers could be used to create functional surfaces, drug delivery nanoparticles, or new types of hydrogels. The ability to easily modify the polymer after its synthesis offers a high degree of versatility in materials design. chemicalbook.com

Table 3: Potential Polymer Applications

Polymerization Method Resulting Polymer Post-Polymerization Modification Potential Application
Free-radical polymerization Poly(this compound) Click reaction with alkyne-functionalized molecules Functional coatings, smart materials
RAFT polymerization Well-defined azide-functionalized polymer Grafting of other polymer chains via click chemistry Block copolymers, stimuli-responsive materials

Theoretical and Computational Investigations of Methyl 2 Azidomethyl Hex 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies employing methods like Density Functional Theory (DFT) or other quantum chemical calculations to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity indices for Methyl 2-(azidomethyl)hex-2-enoate were found. Such calculations would be invaluable for predicting its behavior in chemical reactions.

Mechanistic Elucidation of Reaction Pathways and Transition State Analysis

There is no available literature detailing the computational elucidation of reaction mechanisms involving this compound. This includes the analysis of potential thermal or photochemical rearrangements, cycloadditions, or other transformations. Transition state structures and their corresponding energy barriers, which are crucial for understanding reaction kinetics and selectivity, have not been computationally modeled for this compound.

Conformational Analysis and Stereochemical Insights from Computational Modeling

A computational analysis of the conformational landscape of this compound, which would identify the most stable conformers and the energy barriers between them, has not been reported. Such studies are essential for understanding its three-dimensional structure and how that influences its reactivity and stereochemical outcomes in reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

No molecular dynamics (MD) simulations have been published for this compound. MD simulations are used to study the dynamic behavior of molecules, including their interactions with other molecules and the effects of different solvents on conformational preferences and reaction dynamics. This area remains unexplored for the title compound.

Future Directions, Emerging Methodologies, and Research Opportunities

Exploration of Novel and More Efficient Synthetic Routes

While the synthesis of related α,β-unsaturated esters is well-documented, the development of highly efficient and stereoselective routes to Methyl 2-(azidomethyl)hex-2-enoate remains a key area of research. Future efforts could focus on:

Catalytic Asymmetric Methodologies: The development of chiral catalysts to control the stereochemistry of the double bond and any adjacent stereocenters would be highly valuable for applications in medicinal chemistry and materials science.

Flow Chemistry Approaches: The use of continuous flow reactors could offer advantages in terms of safety (handling of azides), scalability, and precise control over reaction parameters, leading to improved yields and purity.

Expansion of Bioorthogonal Chemistry and Chemical Biology Applications

The azide (B81097) functionality in this compound makes it an ideal candidate for bioorthogonal ligation reactions, such as the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This opens up a wide range of possibilities in chemical biology:

Labeling and Imaging: The compound could be used to label biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living systems. Subsequent attachment of fluorescent dyes or other imaging agents would allow for the visualization and tracking of these biomolecules.

Drug Delivery and Targeting: By incorporating this molecule into drug delivery systems, the azide group can be used to attach targeting ligands that direct the therapeutic agent to specific cells or tissues, enhancing efficacy and reducing off-target effects.

Proteomics and Activity-Based Protein Profiling: As a reactive probe, it could be employed to identify and characterize specific classes of enzymes or proteins within complex biological mixtures.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. researchgate.netnih.gov this compound is well-suited for integration into these systems due to its potential for derivatization. researchgate.net

PlatformPotential Advantages for this compound
Automated Synthesis High-throughput synthesis of derivatives for screening, rapid optimization of reaction conditions.
Flow Chemistry Enhanced safety in handling the azide moiety, improved control over reaction parameters, potential for telescoped reactions. nih.gov

This integration would enable the rapid generation of a diverse library of compounds based on the this compound scaffold, accelerating the discovery of new molecules with desired properties.

Development of Next-Generation Functional Materials and Advanced Polymer Architectures

The dual reactivity of this compound (the azide and the polymerizable alkene) makes it a valuable monomer for the synthesis of functional polymers and advanced materials.

"Clickable" Polymers: Polymerization of the hex-2-enoate moiety would yield polymers with pendant azide groups. These "clickable" polymers can be readily functionalized post-polymerization using azide-alkyne cycloaddition, allowing for the introduction of a wide range of functionalities.

Cross-linked Materials: The azide group can also be used for cross-linking polymer chains, leading to the formation of hydrogels, elastomers, and other functional materials with tailored mechanical and chemical properties.

Surface Modification: The molecule can be used to modify surfaces, introducing azide functionalities that can then be used to attach biomolecules, catalysts, or other desired chemical entities.

Utilization in Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step. nih.gov The reactive moieties in this compound could be exploited in novel MCRs to generate structurally diverse compound libraries. nih.govnih.govresearchgate.net

Reaction TypePotential Role of this compound
Passerini and Ugi Reactions The azide could potentially be reduced in situ to an amine, which could then participate in these classic MCRs.
[3+2] Cycloadditions The azide can act as a 1,3-dipole in cycloaddition reactions with various alkynes and alkenes.
Michael Additions The α,β-unsaturated ester is a Michael acceptor, allowing for the addition of a wide range of nucleophiles.

By strategically employing this compound in diversity-oriented synthesis (DOS) strategies, researchers can efficiently explore a vast chemical space, increasing the probability of discovering novel compounds with significant biological or material properties. nih.gov

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